2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide
Beschreibung
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide is a complex organic compound that features a benzodioxole moiety, an ethoxyphenoxy group, and a tert-butylacetamide group
Eigenschaften
Molekularformel |
C23H30N2O5 |
|---|---|
Molekulargewicht |
414.5g/mol |
IUPAC-Name |
2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-2-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C23H30N2O5/c1-5-27-20-10-16(6-8-18(20)28-14-22(26)25-23(2,3)4)12-24-13-17-7-9-19-21(11-17)30-15-29-19/h6-11,24H,5,12-15H2,1-4H3,(H,25,26) |
InChI-Schlüssel |
JZMSRWCKENKWCT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC(=O)NC(C)(C)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole moiety, which can be achieved through the reaction of catechol with formaldehyde and methanol under acidic conditions to form 1,3-benzodioxole. This intermediate is then reacted with an appropriate amine to introduce the amino group.
The next step involves the formation of the ethoxyphenoxy group. This can be done by reacting 2-ethoxyphenol with a suitable halogenating agent, such as thionyl chloride, to form 2-ethoxyphenyl chloride. This intermediate is then reacted with the previously synthesized benzodioxole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of a nitro group can yield an amine.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The ethoxyphenoxy group may enhance the compound’s binding affinity and specificity, while the tert-butylacetamide group can improve its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2S,3S)-4-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-3-methoxy-2-methylbutyl]-3-(4-fluorophenyl)-1-[(2S)-1-hydroxypropan-2-yl]urea
- N-[(2S,3S)-4-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-3-methoxy-2-methylbutyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide
- N-[(2R,3R)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-4-(dimethylamino)butanamide
Uniqueness
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety provides a stable aromatic system, while the ethoxyphenoxy and tert-butylacetamide groups enhance its solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
